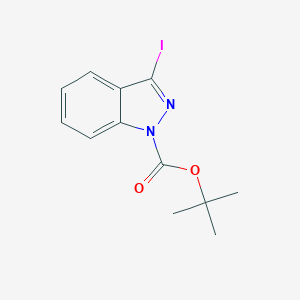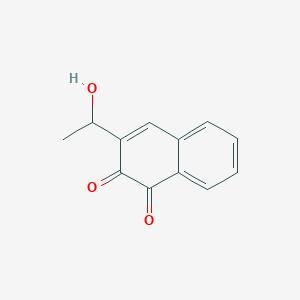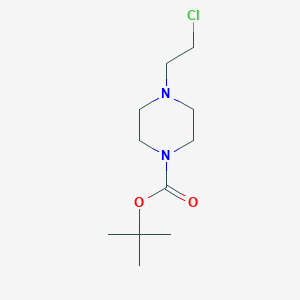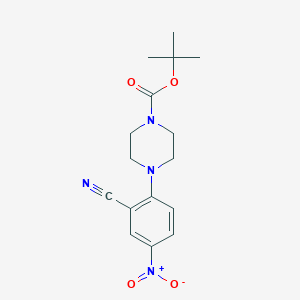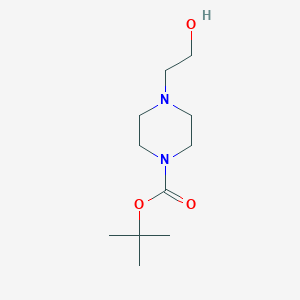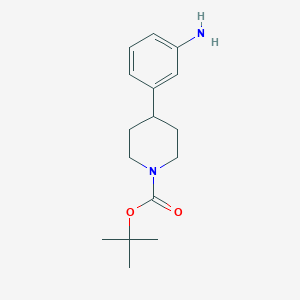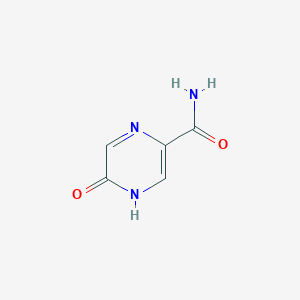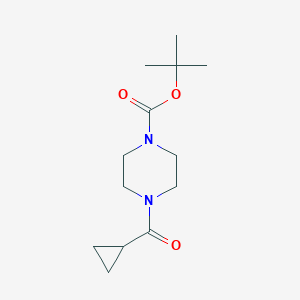
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a compound that appears to be related to a family of piperazine derivatives with various substituents on the piperazine ring. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple piperazine or piperidine precursors. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction involving carbamimide and 3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with detailed unit cell parameters . Similarly, the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was elucidated, showing the piperazine ring adopting a chair conformation .
Chemical Reactions Analysis
The piperazine derivatives can undergo various chemical reactions, including condensation, amination, and radical decarboxylation. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate . The construction of a cis-cyclopropane via reductive radical decarboxylation was also reported, which is a key step in synthesizing conformationally restricted analogues of haloperidol .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectroscopic methods and computational studies. The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate revealed a sterically congested piperazine derivative with a pharmacologically useful core . The antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were studied, showing moderate activity .
科学的研究の応用
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis .
- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the specific technical details or parameters are not provided in the source .
- Summary of Results or Outcomes: The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application in Biological Evaluation
- Specific Scientific Field: Biological Evaluation .
- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate and its derivatives were screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Methods of Application or Experimental Procedures: The compounds were screened in vitro at concentrations of 10 μg/disc .
- Summary of Results or Outcomes: The compounds were found to be moderately active against the tested bacterial strains .
Application in the Preparation of PARP1 Inhibitors
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular PARP1 inhibitor being synthesized. Unfortunately, the specific technical details or parameters are not provided in the source .
- Summary of Results or Outcomes: The derived PARP1 inhibitors could potentially be used in the treatment of cancer, as PARP1 is involved in DNA repair and thus inhibition of PARP1 can lead to the death of cancer cells .
Application in the Synthesis of Novel Compounds
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is used as a reagent in the synthesis of novel organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the specific technical details or parameters are not provided in the source .
- Summary of Results or Outcomes: The derived compounds could potentially be used in various fields depending on their properties .
Safety And Hazards
The safety information for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305, P338, P351, which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .
特性
IUPAC Name |
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREXWNMKXDFMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359536 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
CAS RN |
414910-15-9 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

